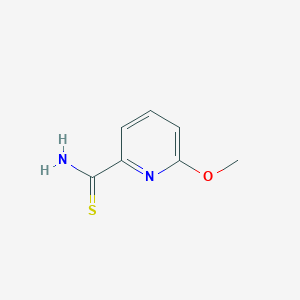

6-Methoxypyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-10-6-4-2-3-5(9-6)7(8)11/h2-4H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIFRCSFCUIXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxypyridine 2 Carbothioamide and Its Precursors

Classical Routes to Pyridine-2-carbothioamides

Traditional methods for synthesizing pyridine-2-carbothioamides typically involve multi-step sequences starting from readily available pyridine (B92270) derivatives. These routes are foundational and widely documented in organic chemistry literature.

A primary classical method for generating the carbothioamide functional group is through the condensation of a pyridine-2-carboxaldehyde with a suitable sulfur and nitrogen-containing nucleophile, most commonly thiosemicarbazide (B42300). nih.govnih.gov This reaction first forms a thiosemicarbazone, which is a stable intermediate. For the synthesis of the target compound, the key precursor is 6-Methoxypyridine-2-carboxaldehyde. sigmaaldrich.com

The general reaction involves mixing the aldehyde with thiosemicarbazide, often in an alcoholic solvent and sometimes with a basic or acidic catalyst to facilitate the reaction. nih.gov This approach has been used to synthesize a variety of substituted pyridine-2-carboxaldehyde thiosemicarbazones. nih.gov While this method directly yields a thiosemicarbazone (a derivative of a carbothioamide), it is a cornerstone technique in this area of heterocyclic chemistry.

Table 1: Examples of Condensation Reactions for Thiosemicarbazone Synthesis

| Pyridine Aldehyde Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Pyridine Carboxaldehydes | Thiosemicarbazide, Sodium Acetate (B1210297) | Ethanol, Room Temperature | Pyridine Thiosemicarbazones | nih.gov |

| 3-Nitro-2-picoline (oxidized to aldehyde) | Thiosemicarbazide | Not specified | 3-Nitropyridine-2-carboxaldehyde thiosemicarbazone | nih.gov |

An alternative and highly effective classical route is the direct thionation of a corresponding carboxamide. In this approach, the oxygen atom of the amide group in 6-Methoxypyridine-2-carboxamide is replaced with a sulfur atom to yield 6-Methoxypyridine-2-carbothioamide. This transformation is typically achieved using powerful thionating agents.

The most common reagents for this purpose are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR). nih.gov Lawesson's reagent is often preferred due to its solubility in organic solvents and milder reaction conditions compared to P₄S₁₀. nih.gov The mechanism involves the formation of a reactive dithiophosphine ylide from LR, which reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then collapses to yield the desired thiocarbonyl compound. mdpi.com

Recent advancements have also explored combinations like P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), which can offer yields comparable or superior to LR, with the advantage of easier byproduct removal. audreyli.comnih.gov Another storable and selective thionating agent is a complex formed from P₄S₁₀ and pyridine, which provides clean reactions and simple workup procedures. organic-chemistry.org

Table 2: Comparison of Thionating Reagents

| Reagent | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Lawesson's Reagent | Amides, Lactams | Toluene (B28343), Xylene | Reflux | Good to Excellent | nih.govmdpi.com |

| P₄S₁₀/HMDO | Amides, Esters | Not specified | Not specified | Comparable or superior to LR | audreyli.comnih.gov |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. These advanced approaches are applicable to the synthesis of the substituted pyridine core of this compound.

Catalysis plays a pivotal role in the modern synthesis of pyridine derivatives. Transition metal catalysts, particularly those based on palladium, copper, ruthenium, and manganese, enable a wide array of transformations such as cross-coupling and cycloaddition reactions to construct the pyridine ring with high functional group tolerance. organic-chemistry.orgnumberanalytics.com For instance, palladium-catalyzed reactions are widely employed for creating substituted pyridines. numberanalytics.com Synergistic catalysis, combining a metal salt with an organocatalyst, can also be used to construct pyridines from simple precursors under mild conditions. organic-chemistry.org

Heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and solid-supported catalysts, are gaining prominence. numberanalytics.comresearchgate.net These offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. researchgate.netbhu.ac.in Such catalytic methods can be instrumental in synthesizing key precursors, for example, by introducing a cyano or carboxamido group onto a pre-formed 6-methoxypyridine ring through catalytic aminocarbonylation. mdpi.com

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, a β-keto ester (2 equivalents), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgwikipedia.org While it initially produces a dihydropyridine (B1217469) that requires subsequent oxidation, modern variations can achieve direct aromatization in a one-pot procedure. wikipedia.org Other powerful MCRs for pyridine synthesis include:

[4+2] Cycloadditions: These reactions can incorporate the nitrogen atom in either the diene or dienophile component, allowing for diverse substitution patterns. nih.gov

Three-Component Reactions: Many variations exist, such as the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate, which can proceed under mild, acid-free conditions with high regioselectivity. organic-chemistry.org Another example involves reacting aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation. mdpi.com

These MCRs are particularly valuable for creating a diverse library of substituted pyridines, which can then be further functionalized to produce the desired target molecule. nih.govtaylorfrancis.comnih.gov

Table 3: Examples of One-Pot and Multicomponent Pyridine Syntheses

| Reaction Type | Components | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-keto ester, Ammonia/Ammonium Acetate | One-pot with oxidation | Well-established, versatile | wikipedia.orgwikipedia.org |

| Three-Component Heteroannulation | Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | Ethanol, Reflux | Mild, acid-free, high regioselectivity, good yields | organic-chemistry.org |

| Three-Component Tandem Reaction | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | EtOH, K₂CO₃, Microwave | Fast, high yields, environmentally benign | mdpi.com |

Maximizing the yield and selectivity of a reaction while minimizing time and waste is a central goal of chemical synthesis. The optimization of reaction conditions is crucial for achieving this. For pyridine synthesis, this can involve screening various solvents, bases, catalysts, and temperatures. bhu.ac.inrsc.org

For example, in catalyst-mediated reactions, screening different metal catalysts (e.g., CuI, I₂, KI) and oxidants can dramatically change the outcome and yield of the desired product. rsc.org The choice of solvent can also be critical; a reaction might proceed efficiently in toluene or ethyl acetate while failing in others. rsc.org

The use of microwave irradiation is a modern technique for optimizing reaction conditions. It can significantly reduce reaction times and improve yields, particularly in multicomponent reactions, by providing rapid and uniform heating. mdpi.comnih.govwikipedia.org For instance, a four-component synthesis of pyridines saw reaction times drop to 2–7 minutes with yields of 82–94% under microwave irradiation, compared to conventional heating. nih.gov Careful optimization of reagent stoichiometry is also vital, as demonstrated in the synthesis of pyridine-2-yl substituted ureas, where adjusting the equivalents of a reactant led to nearly full conversion and a shorter reaction time. researchgate.net

Preparation of Key Synthons for this compound Derivatization

The synthesis of derivatives of this compound relies on the strategic preparation of key synthons, which are versatile building blocks that can be readily modified. These precursors typically contain the core 6-methoxypyridine scaffold, with functional groups at the 2-position that facilitate the introduction of the carbothioamide moiety or other desired substituents. The primary synthons of interest include halogenated pyridines and cyanopyridines, which serve as foundational materials for a variety of coupling and transformation reactions.

A crucial synthon for derivatization is 2-bromo-6-methoxypyridine . This compound provides a reactive site for nucleophilic substitution and cross-coupling reactions. One common synthetic route involves the bromination of 6-methoxypyridine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable organic solvent like dichloromethane (B109758) or chloroform. pipzine-chem.com Alternatively, it can be prepared via nucleophilic aromatic substitution. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) yields 6-bromo-2-methoxy-3-aminopyridine, a related and useful intermediate. nih.gov A similar strategy involves reacting 2,6-dibromopyridine (B144722) with various amines, such as methylamine (B109427) under heat and pressure, to produce compounds like 2-bromo-6-methylaminopyridine, demonstrating the versatility of the dibromo-precursor for creating a range of substituted pyridine synthons. georgiasouthern.edu

Another pivotal synthon is 6-methoxy-2-pyridinecarbonitrile , also known as 2-cyano-6-methoxypyridine. The nitrile group is a valuable functional handle that can be hydrolyzed, reduced, or reacted with sulfurating agents to form the target carbothioamide. The synthesis of this nitrile can be achieved through several pathways. One method involves the cyanation of a halogenated precursor, such as 2-bromo-6-methoxypyridine, using a cyanide source like cuprous cyanide in the presence of a palladium or nickel catalyst. pipzine-chem.com Another approach starts from 2-amino-6-methoxypyridine, which undergoes a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) and an acid, followed by treatment with a cyanide salt. pipzine-chem.com The table below summarizes a synthetic preparation for a related cyanopyridine.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Cyano-5-hydroxypyridine | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room temperature, 24 hours | 2-Cyano-5-methoxypyridine | 78% | chemicalbook.com |

The reactivity of the cyano group in cyanopyridine derivatives is central to their utility. The strong electron-withdrawing nature of the cyano group influences the electron distribution of the pyridine ring, making it susceptible to nucleophilic attack. pipzine-chem.comnih.gov This property is exploited in the conversion to the thioamide.

Furthermore, aldehyde derivatives such as 6-methoxy-2-pyridinecarboxaldehyde represent another class of important synthons. sigmaaldrich.com The aldehyde functionality can be converted to the carbothioamide through various multi-step sequences, including condensation with an amine followed by thionation. The table below outlines the key properties of this aldehyde synthon.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | sigmaaldrich.com |

| Molecular Weight | 137.14 g/mol | sigmaaldrich.com |

| Boiling Point | 103-104 °C at 20 mmHg | sigmaaldrich.com |

| Density | 1.140 g/mL at 25 °C | sigmaaldrich.com |

Chemical Reactivity and Derivatization Strategies of 6 Methoxypyridine 2 Carbothioamide

Reactions at the Thioamide Moiety

The thioamide group is a highly versatile functional group that can undergo a variety of chemical transformations. Its reactivity is attributed to the presence of the nucleophilic sulfur atom, the electrophilic carbon atom, and the acidic N-H protons.

Nucleophilic Additions and Condensation Reactions

The carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. While specific examples for 6-Methoxypyridine-2-carbothioamide are not extensively documented in publicly available literature, the general reactivity of thioamides suggests that it can participate in addition reactions.

Condensation reactions with bifunctional reagents are a hallmark of thioamide chemistry, often leading to the formation of heterocyclic systems. For instance, the reaction of a thioamide with an α-haloketone is a classic method for the synthesis of thiazoles, as will be discussed in section 3.1.3.

Alkylation and Acylation Processes

Similarly, acylation of the thioamide can occur at either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the acylating agent. Acylation on nitrogen would lead to the formation of an N-acylthioamide, while acylation on sulfur would yield a thioester-like intermediate. For example, the acylation of thioamides with acyl chlorides or anhydrides is a known transformation. nih.gov

Cyclization Reactions Leading to Fused Heterocycles

One of the most significant applications of the thioamide moiety in this compound is its use in the synthesis of fused heterocyclic systems. The Hantzsch thiazole (B1198619) synthesis is a prime example, where a thioamide reacts with an α-haloketone to form a thiazole ring. youtube.comyoutube.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic thiazole ring. youtube.com

This reaction is highly versatile and can be used to synthesize a wide variety of substituted thiazoles by varying the thioamide and the α-haloketone. While a specific example with this compound is not explicitly detailed, the general applicability of the Hantzsch synthesis suggests its feasibility.

Transformations on the Pyridine (B92270) Ring System

The pyridine ring in this compound is activated towards certain transformations due to the presence of the electron-donating methoxy (B1213986) group and can be functionalized through various substitution and coupling reactions.

Electrophilic and Nucleophilic Substitution Reactions (where applicable)

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating methoxy group at the 6-position can increase the electron density of the ring, potentially facilitating electrophilic attack. The directing effect of the substituents would need to be considered to predict the regioselectivity of such reactions.

Conversely, the pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. wikipedia.orgnih.govlibretexts.orgyoutube.comyoutube.com The presence of a good leaving group at these positions allows for displacement by a variety of nucleophiles. While the methoxy group itself is not a typical leaving group, transformation of the methoxy group or introduction of a halide at other positions on the ring could enable SNAr reactions. For instance, nucleophilic substitution on halopyridines is a common method for introducing new functional groups. wikipedia.orglibretexts.orgyoutube.com

Cross-Coupling Methodologies for Aryl/Heteroaryl Functionalization

To achieve C-C bond formation on the pyridine ring of this compound, modern cross-coupling methodologies are indispensable. To apply these methods, the pyridine ring would typically need to be functionalized with a suitable leaving group, most commonly a halogen (e.g., Br, I, or Cl) or a triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.netlibretexts.orgrsc.org If a halogenated derivative of this compound were available, it could be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce new aryl or heteroaryl substituents on the pyridine ring. The choice of catalyst, ligand, and base is crucial for the success of these reactions, especially with heteroaromatic substrates. Exhaustive Suzuki-Miyaura reactions have been reported for polyhalogenated pyridines, demonstrating the potential for multiple functionalizations. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as a substrate. This reaction would allow for the introduction of an alkynyl group onto the pyridine ring, which can then be further elaborated. Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

The following table summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Reactive Site | Type of Reaction | Potential Reagents | Potential Products |

| Thioamide | Sulfur Atom | Alkylation | Alkyl halides | Thioimidates |

| Sulfur Atom | Acylation | Acyl chlorides, Anhydrides | S-Acyl thioimidates | |

| Nitrogen Atom | Acylation | Acyl chlorides, Anhydrides | N-Acylthioamides | |

| Thioamide Moiety | Cyclization | α-Haloketones | Thiazoles | |

| Pyridine Ring | Ring Carbons | Nucleophilic Substitution | Nucleophiles (with a leaving group on the ring) | Substituted Pyridines |

| Ring Carbons | Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids/esters (with a leaving group on the ring) | Aryl/Heteroaryl-substituted Pyridines | |

| Ring Carbons | Sonogashira Coupling | Terminal alkynes (with a leaving group on the ring) | Alkynyl-substituted Pyridines |

Synthesis of Structurally Diverse Derivatives for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling a systematic exploration of the chemical space around a core scaffold to establish robust Structure-Activity Relationships (SAR). For this compound, the thioamide functional group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the modulation of physicochemical properties. These modifications are critical for optimizing biological activity, selectivity, and pharmacokinetic profiles.

The primary routes for derivatization often target the sulfur and nitrogen atoms of the thioamide moiety. The nucleophilic character of the sulfur atom allows for reactions with various electrophiles, while the nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic systems. These strategies facilitate the synthesis of a wide array of analogs for comprehensive SAR studies.

One common derivatization approach involves the S-alkylation of the thioamide. This reaction typically proceeds by treating the this compound with an alkyl halide in the presence of a base. The resulting thioimidate intermediate can then be further modified. For instance, reaction with amines can lead to the formation of amidine derivatives, effectively replacing the sulfur atom with a substituted nitrogen group. This transformation significantly alters the hydrogen bonding capacity and basicity of the original functional group, which can have a profound impact on receptor binding.

Another fruitful strategy for derivatization is the reaction of the thioamide with α-halocarbonyl compounds. This reaction initially leads to the formation of a thiazolium salt intermediate, which can subsequently undergo intramolecular cyclization to afford various five-membered heterocyclic rings, such as thiazoles. The nature of the α-halocarbonyl reactant can be varied extensively, allowing for the introduction of a wide range of substituents on the newly formed heterocyclic ring. This approach not only expands the structural diversity of the derivatives but also introduces rigidified structures that can provide valuable insights into the conformational requirements for biological activity.

Furthermore, the thioamide functionality can participate in cycloaddition reactions. For example, reaction with dienophiles can be explored to construct more complex polycyclic systems. The methoxy group on the pyridine ring can also be a point of modification, although it is generally less reactive than the thioamide. Demethylation to the corresponding pyridone followed by reaction with various electrophiles can introduce another layer of structural diversity.

The table below summarizes some of the key derivatization strategies and the resulting classes of compounds that can be synthesized from this compound for the purpose of SAR studies. The specific reaction conditions and the nature of the reactants would be optimized for each synthetic route to maximize yields and purity of the final products.

| Derivatization Strategy | Reactant Type | Resulting Functional Group/Scaffold | Potential for SAR Exploration |

| S-Alkylation | Alkyl halides | Thioimidates | Introduction of various alkyl and aryl groups to modulate lipophilicity and steric bulk. |

| Amidine Synthesis | Thioimidate intermediate + Amines | Amidines | Variation of the substituent on the amidine nitrogen to probe hydrogen bonding interactions and basicity. |

| Thiazole Synthesis | α-Halocarbonyl compounds | Substituted Thiazoles | Introduction of diverse substituents on the thiazole ring to explore extended binding pockets. |

| Acylation | Acid chlorides or anhydrides | N-Acylthioamides | Modification of electronic properties and introduction of additional functional groups. |

| Cycloaddition Reactions | Dienophiles | Polycyclic Systems | Creation of conformationally restricted analogs to understand the bioactive conformation. |

These synthetic efforts are guided by the overarching goal of systematically probing the effects of structural modifications on biological activity. By generating and testing a diverse library of derivatives, researchers can build a comprehensive SAR model. This model is instrumental in identifying the key pharmacophoric features required for potent and selective biological activity, ultimately guiding the design of more efficacious and drug-like molecules. The insights gained from these studies are crucial for the rational optimization of this compound as a lead compound in drug discovery programs.

Spectroscopic and Structural Elucidation of 6 Methoxypyridine 2 Carbothioamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Methoxypyridine-2-carbothioamide and its analogs. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-methoxypyridine (B126380), characteristic signals are observed for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The proton at the C6 position typically appears at the most downfield shift due to the deshielding effect of the adjacent nitrogen atom and the methoxy group. For instance, in 2-methoxypyridine, the proton signals are assigned as follows: δ 8.15 (H-6), 7.51 (H-4), 6.82 (H-5), and 6.72 (H-3) ppm, with the methoxy protons appearing at 3.92 ppm. chemicalbook.com For this compound, the presence of the carbothioamide group at the C2 position would further influence the chemical shifts of the pyridine protons, providing key information for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. In pyridine derivatives, the carbon atoms attached to or near the nitrogen atom are typically deshielded and appear at higher chemical shifts. For example, in N-(3-methoxyphenyl)pyrazin-2-amine, the carbon signals range from δ 55.3 to 160.5 ppm. rsc.org For this compound, the carbon of the carbothioamide group (C=S) would be expected to have a characteristic downfield shift, aiding in its identification.

The following table provides predicted ¹³C NMR data for a related pyridine derivative, highlighting the typical chemical shift ranges for the different carbon atoms.

| Atom No. | Predicted Shift (ppm) |

| C2 | 164.2 |

| C3 | 108.7 |

| C4 | 139.5 |

| C5 | 111.8 |

| C6 | 151.1 |

| -OCH₃ | 53.5 |

| Data based on predictions for similar structures. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic bands for the C=S (thioamide) group, the C-O-C (ether) linkage, and the aromatic pyridine ring. The C=S stretching vibration typically appears in the region of 850-600 cm⁻¹. The N-H stretching vibrations of the primary thioamide group would be observed as one or two bands in the 3400-3100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching of the methoxy group would likely be found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=S bond, while having a moderate IR absorption, often gives a strong Raman signal. The symmetric breathing modes of the pyridine ring are also typically prominent in the Raman spectrum.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound (C₇H₈N₂OS), the exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum offers structural clues. For instance, the loss of the methoxy group (•OCH₃) or the entire carbothioamide group (-CSNH₂) would result in characteristic fragment ions. The cleavage of the pyridine ring itself can also occur, leading to a series of smaller charged fragments. The fragmentation pathways of related heterocyclic compounds, such as pyrimidinethiones, often involve the initial loss of side-chain functional groups followed by the decomposition of the heterocyclic ring. sapub.org The presence of sulfur's isotopic signature (M+2 peak) would further confirm the presence of the thioamide group. sapub.org

A study on ketamine analogues demonstrated that characteristic fragmentation pathways include α-cleavage and sequential losses of small molecules like CO. nih.gov Similar systematic analysis of the fragmentation of this compound would be invaluable for its structural confirmation.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring, the carbothioamide group, and the methoxy group all contribute to its electronic structure. The spectrum is expected to show π → π* transitions, associated with the conjugated system of the pyridine ring, and n → π* transitions, involving the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. uzh.chlibretexts.org

The π → π* transitions are typically of high intensity and occur at lower wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. upenn.edu The presence of the methoxy group (an auxochrome) and the carbothioamide group will influence the position and intensity of these absorption bands compared to unsubstituted pyridine. For instance, studies on 2-chloro-6-methoxypyridine (B123196) have shown that substitutions on the pyridine ring affect the π → π* and n → π* transitions. researchgate.net The solvent polarity can also impact the λmax values, providing further insight into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the orientation of the methoxy and carbothioamide substituents relative to the ring. The crystal structure of related pyridine carboxamides has been studied, revealing details about their molecular geometry. mdpi.comrsc.org For example, in 2-pyridinecarboxamide, the dihedral angle between the pyridine ring and the amide plane was found to be 18.26(9)°. scirp.org

Conformational Analysis and Intermolecular Interactions

The crystal structure also provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions. These interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the physical properties of the solid.

Hydrogen Bonding: The carbothioamide group in this compound has N-H protons that can act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can also participate as hydrogen bond acceptors. It is expected that intermolecular N-H···S or N-H···N hydrogen bonds will be a dominant feature in the crystal packing, potentially forming dimers or extended chains. scirp.org In the crystal structure of 2-methoxypyridine monohydrate, a strong O-H···N hydrogen bond is observed. nih.govuni-hannover.de

The table below summarizes key crystallographic parameters that would be obtained from an X-ray diffraction study.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Hydrogen Bond Distances and Angles | Precise measurements of the geometry of hydrogen bonding interactions. |

| π-π Stacking Distances | The distances between stacked aromatic rings. |

Coordination Chemistry of 6 Methoxypyridine 2 Carbothioamide As a Ligand

Ligand Design and Coordination Modes of Pyridine-2-carbothioamides

Pyridine-2-carbothioamides are a class of bidentate ligands that typically coordinate to metal centers through the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group, forming a stable five-membered chelate ring. capes.gov.br The general structure allows for various substitutions on the pyridine ring and the thioamide nitrogen, which can modulate the electronic and steric properties of the ligand and, consequently, the resulting metal complexes.

The presence of a methoxy (B1213986) group at the 6-position of the pyridine ring in 6-Methoxypyridine-2-carbothioamide introduces an additional potential donor site, the oxygen atom. This could lead to different coordination behaviors, including acting as a simple bidentate N,S donor or potentially as a tridentate N,S,O donor, depending on the metal ion and reaction conditions. However, the bidentate N,S coordination is the most commonly observed mode for related pyridine-2-carbothioamide (B155194) ligands. capes.gov.br The thioamide group can exist in thione-thiol tautomeric forms, and deprotonation of the thiol form can lead to the formation of neutral complexes with a thiolate-metal bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-2-carbothioamide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific data for this compound complexes is not extensively available, the synthesis and characterization of complexes with analogous pyridine-2-carbothioamide ligands provide valuable insights.

Copper (Cu): Copper(II) complexes with pyridine-based polydentate ligands have been synthesized and shown to be efficient catalysts in C-N bond-forming reactions. nih.gov The reaction of copper(II) salts with NNO-donor ligands derived from pyridine results in pentacoordinated complexes. nih.gov For pyridine-2-carboxamide derivatives, which are structurally similar to carbothioamides, copper(II) complexes have been prepared and their crystal structures determined. rsc.org

Nickel (Ni): Nickel(II) complexes with Schiff base ligands derived from substituted pyridines have been synthesized and characterized. For instance, a nickel(II) complex with an unsymmetrical tetradentate ligand derived from pyridine-2,6-dicarbaldehyde and 2-aminothiophenol (B119425) resulted in a distorted square-planar geometry. nih.gov The synthesis of nickel(II) complexes with N-isonicotinoylhydrazine-carbothioamide has also been reported, highlighting their application in oxygen evolution reactions. rsc.org

Zinc (Zn): Zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have been prepared and structurally characterized, revealing a distorted square pyramidal geometry. nih.gov Mononuclear zinc(II) complexes with N-substituted pyridine-2-carboxamide derivatives have also been synthesized and their interaction with DNA studied. ias.ac.in

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have been investigated as potential antiviral agents. nih.gov The synthesis of Pd(II) and Pt(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has been detailed, where the ligands act as N,N-bidentate chelators. rsc.org

Rhenium (Re): Tricarbonylrhenium(I) complexes with N-methylpyridine-2-carboxamide have been synthesized and their crystal structures determined. researchgate.net These complexes often adopt a '2 + 1' coordination arrangement with a bidentate ligand and a monodentate ligand. researchgate.net The coordination chemistry of potentially S,N,Npy-tridentate thiosemicarbazones with the {Re(CO)3}+ core has also been explored, showing a variety of coordination modes including bidentate S,N and tridentate S,N,Npy. core.ac.uk

Vanadium (V): Dioxovanadium(V) complexes with 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone have been synthesized and their X-ray crystal structures reported. nih.gov Vanadium complexes with thioanilide derivatives of amino acids have also been studied for their biological activity. nih.govnih.gov

A summary of representative transition metal complexes with related pyridine-2-carbothioamide and carboxamide ligands is presented in the table below.

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

| Cu(II) | N-(furan-2-ylmethyl)-2-pyridinecarboxamide | [Cu(L)Cl(H2O)] | Pentacoordinated | nih.gov |

| Ni(II) | N-(aryl/alkyl)-2-isonicotinoylhydrazine-1-carbothioamide | [Ni(L)(phen)] | Octahedral (inferred) | rsc.org |

| Zn(II) | (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone | [Zn(AcTsc)2] | Distorted Octahedral | nih.gov |

| Pd(II) | Pyridine-2-carbaldehyde thiosemicarbazone | [Pd(FoTsc)2] | Square Planar | nih.gov |

| Pt(II) | Pyridine-2-carbaldehyde thiosemicarbazone | [Pt(FoTsc)Cl] | Square Planar | nih.gov |

| Re(I) | N-methylpyridine-2-carboxamide | [Re(CO)3(L)NCS] | Distorted Octahedral | researchgate.net |

| V(V) | 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | [VO2(mpETSC)] | Square Pyramidal | nih.gov |

There is currently a lack of specific research data available on the synthesis and characterization of main group metal complexes with this compound. However, studies on zinc(II), a post-transition metal, with related pyridine-based ligands have been conducted. nih.govias.ac.innih.gov For instance, zinc(II) complexes with pyridinecarboxylate containing ligands have been synthesized and their structures determined. researchgate.net

Electronic and Magnetic Properties of Metal Complexes (where relevant for academic study)

The electronic and magnetic properties of transition metal complexes are of significant academic interest as they provide insights into the bonding and structure of the compounds.

The electronic spectra of these complexes typically exhibit bands arising from d-d transitions and charge-transfer transitions (ligand-to-metal or metal-to-ligand). The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination environment.

The magnetic properties of complexes with paramagnetic metal ions, such as Cu(II) and Ni(II), are determined by the number of unpaired electrons. Magnetic susceptibility measurements can help elucidate the spin state and, in some cases, provide evidence for magnetic exchange interactions in polynuclear complexes. For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit significant magnetic anisotropy and single-molecule magnet (SMM) behavior. nih.gov Studies on a 2D Mn(II) coordination polymer with a carbohydrazone ligand have indicated antiferromagnetic coupling. doi.org

Structural Studies of Metal-Ligand Interactions

For related pyridine-2-carbothioamide and carboxamide complexes, structural studies have confirmed the bidentate N,S or N,O coordination mode, leading to the formation of a five-membered chelate ring. capes.gov.brrsc.org In some cases, deprotonation of the thioamide or amide group leads to the formation of neutral complexes. The coordination geometry around the metal center can vary from square planar for Pd(II) and Pt(II) to distorted octahedral or square pyramidal for other transition metals like Cu(II), Ni(II), and Zn(II). rsc.orgnih.govnih.govnih.gov For example, the crystal structure of a copper(II) complex with a pyridine-2-carboxamidrazone derivative showed a distorted square planar geometry. researchgate.net

The table below summarizes key structural parameters for some representative metal complexes with related ligands.

| Complex | Metal-N(pyridine) (Å) | Metal-S/O (Å) | Coordination Geometry | Reference |

| [Zn(AcTsc)2] | 2.152(3), 2.161(3) | 2.413(1), 2.421(1) (S) | Distorted Octahedral | nih.gov |

| [Cu(L8)(OH2)]2·2H2O | 2.015(4) (central), 2.036(4) (terminal) | 1.968(3) (O) | Tridentate N,N,O | rsc.org |

| [Re(CO)3(LH(Me)NO)NCS] | 2.189(1) | 2.158(1) (O) | Distorted Octahedral | researchgate.net |

| [VO2(mpETSC)] | 2.067(2) | 2.403(1) (S) | Square Pyramidal | nih.gov |

Computational and Theoretical Investigations of 6 Methoxypyridine 2 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic and structural characteristics of 6-Methoxypyridine-2-carbothioamide. These methods provide a robust framework for understanding the molecule's behavior at the quantum level.

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of this compound is central to its reactivity and physical properties. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. oaji.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. oaji.net

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine these orbital energies. oaji.net For similar pyridine (B92270) derivatives, the HOMO is often localized over the pyridine ring and the carbothioamide group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed across the entire molecule, suggesting a general susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. oaji.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.9 |

| Ionization Potential (I) | -EHOMO | Varies |

| Electron Affinity (A) | -ELUMO | Varies |

Note: The specific values for this compound would require dedicated computational studies. The provided gap is based on a similar compound. oaji.net

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By simulating vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, researchers can corroborate experimental findings and assign spectral features to specific molecular motions and electronic transitions.

DFT methods, such as B3LYP with appropriate basis sets, can accurately predict vibrational frequencies. nih.gov These calculated frequencies, when scaled, often show excellent agreement with experimental FT-IR and FT-Raman spectra. materialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. materialsciencejournal.org For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict the chemical shifts (δ) of ¹H and ¹³C nuclei, aiding in the structural elucidation of the molecule.

Global and Local Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a crucial local reactivity descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). oaji.net Negative potential regions, typically colored red or yellow, indicate sites prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. oaji.net For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the carbothioamide group and the nitrogen of the pyridine ring, highlighting them as key reactive sites.

Fukui functions provide a more quantitative measure of local reactivity by indicating how the electron density changes upon the addition or removal of an electron. This helps to pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, or radical attacks.

Molecular Dynamics (MD) Simulations

While specific MD simulation studies on this compound are not widely reported in the provided context, this computational technique is invaluable for understanding the dynamic behavior of molecules in various environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes. For a molecule like this compound, MD simulations could be used to study its flexibility, how it interacts with biological membranes, or the stability of its binding to a protein target. These simulations confirm the stability of ligand-protein complexes, as seen in studies of similar carbothioamide derivatives. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.commdpi.com

In such studies, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). nih.gov The ligand is then computationally "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity and predict the most stable binding pose. These studies can reveal crucial information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

For instance, molecular docking studies on similar pyridine carbothioamide derivatives have been performed to investigate their potential as urease inhibitors. mdpi.com These studies help to elucidate the binding mode and identify the key amino acid residues in the enzyme's active site that interact with the inhibitor. The insights gained from molecular docking can guide the design of more potent and selective inhibitors.

Biological Activity and Mechanistic Studies in Vitro and Pre Clinical Perspectives

In Vitro Enzyme Inhibition Studies

Urease Inhibition and Binding Mode Analysis

Derivatives of pyridine (B92270) carbothioamide have demonstrated notable inhibitory effects on the urease enzyme. In one study, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibition potential. Among them, a 6-methoxypyridine-2-yl methylene (B1212753) thiosemicarbazide (B42300) derivative (Rx-4) was synthesized, although the most potent inhibitors were identified as compounds Rx-6 and Rx-7, with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.gov Kinetic studies of the most potent inhibitors, such as compound Rx-6, revealed a competitive mode of inhibition. nih.gov This indicates that the inhibitor competes with the substrate for binding to the active site of the urease enzyme. nih.gov

Molecular docking studies have further elucidated the binding interactions between these potent inhibitors and the urease active site. These interactions are characterized by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The active site of urease contains two nickel ions (Ni1 and Ni2) that are crucial for its catalytic activity. nih.gov The binding of inhibitors to these metal ions and surrounding amino acid residues, such as Ala(440), Asp(494), Ala(636), and Met(637), is a key mechanism of their inhibitory action. researchgate.net

Table 1: Urease Inhibition Data for Pyridine Carbothioamide Derivatives

| Compound | IC50 (µM) | Inhibition Mode |

|---|---|---|

| Rx-6 | 1.07 ± 0.043 | Competitive |

| Rx-7 | 2.18 ± 0.058 | Not Specified |

Protein Kinase Inhibition (e.g., BRAF V600E)

The BRAF V600E mutation is a significant driver in many cancers, making it a key target for inhibitor development. nih.gov While direct studies on 6-Methoxypyridine-2-carbothioamide's inhibition of BRAF V600E are not specified, research on structurally related compounds highlights the potential of this chemical class. For instance, pyridinyl imidazole (B134444) compounds have been identified as direct inhibitors of BRAF V600E kinase. mdpi.com The development of BRAF inhibitors often focuses on achieving high potency and selectivity for the mutated form of the kinase. nih.gov Some inhibitors have been shown to stabilize an intermediate, inactive conformation of the BRAF V600E protein, which can paradoxically enhance its interaction with RAS proteins. nih.gov The effectiveness of BRAF inhibitors can be influenced by the level of BRAF V600E RNA and protein expression in cancer cells. researchgate.net

Other Enzyme Targets

The inhibitory potential of pyridine carbothioamide derivatives extends to other enzymes. While specific data for this compound is not available, related structures have been investigated for their effects on enzymes such as α-amylase, glucose-6-phosphatase (G6Pase), ribonucleotide reductase, and topoisomerase II. The broad spectrum of enzymatic inhibition suggests that this class of compounds could have multiple cellular targets.

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Several studies have explored the antimicrobial properties of pyridine carbothioamide derivatives. A series of 4-alkylthiopyridine-2-carbothioamides demonstrated in vitro activity against various microorganisms. nih.gov These compounds exhibited moderate antifungal activity, particularly against Trichophyton mentagrophytes, and their antimycobacterial activity was comparable to the standard drug isoniazid. nih.gov The hydrophobicity of the alkyl group was found to influence the antimicrobial activity. nih.gov

Other research on related heterocyclic compounds has also shown promising antimicrobial effects. For instance, some newly synthesized 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles displayed good antibacterial and antifungal activity when compared to standard drugs like ampicillin, chloramphenicol, norfloxacin, and gresiofulvin at the same concentration. researchgate.net The search for new antimicrobial agents is driven by the increasing problem of antibiotic resistance. nih.govturkjps.org

Antioxidant Activity and Free Radical Scavenging Assays

The antioxidant potential of methoxy-containing compounds has been a subject of investigation. Various assays are employed to determine antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The cytotoxic and antiproliferative effects of pyridine carbothioamide and related compounds against various cancer cell lines have been documented. While specific data for this compound is limited, studies on similar structures provide valuable insights. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested for their antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.govnih.gov

The selectivity of a compound for cancer cells over normal cells is a crucial aspect of anticancer drug development. The selective index (SI) is a ratio that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal cells. nih.govnih.gov Research on thiocarbohydrazone derivatives has shown that some compounds exhibit significant radical scavenging activities while being non-cytotoxic to normal fibroblast cell lines, suggesting their potential as safe therapeutic agents. arxiv.org

Information Deficit for this compound Prevents In-Depth Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological and mechanistic data for the chemical compound This compound . Despite extensive searches for its activity in specified cancer cell lines, its mechanisms of cytotoxic action, and its structure-activity relationships, no direct research findings pertaining to this exact molecule could be located.

The initial request for a detailed article focusing solely on this compound's effects on HCT 116, MCF-7, and HeLa cell lines, its potential for DNA interaction, and the influence of its structural components cannot be fulfilled at this time due to the absence of published research on this particular compound.

While the broader classes of compounds, such as pyridine derivatives, methoxypyridines, and carbothioamides, have been the subject of extensive cancer research, the specific combination of a methoxy (B1213986) group at the 6-position and a carbothioamide group at the 2-position of a pyridine ring does not appear in the available scientific literature in the context of the requested biological studies. Research on related but distinct molecules, such as N-phenyl substituted pyridine-2-carbothiamides and other methoxypyridine derivatives, exists but does not provide the specific data required to construct an accurate and scientifically sound article about this compound.

Therefore, the following sections, as outlined in the initial request, cannot be populated with the required detailed and specific research findings.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Role of the Thioamide Moiety in Ligand-Target Interactions:While the role of the thioamide moiety is studied in other molecular contexts, its specific contribution to the ligand-target interactions of this compound remains uninvestigated in the available literature.

Further research and publication of data specifically on this compound are required before a detailed scientific article on its biological activities can be written.

Emerging Applications and Future Research Directions

6-Methoxypyridine-2-carbothioamide as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable building block in organic synthesis. The carbothioamide moiety, the methoxy (B1213986) group, and the pyridine (B92270) ring each offer distinct sites for chemical modification, allowing for the creation of a diverse range of derivatives.

The synthesis of pyridine carbothioamide analogs is often achieved through the reaction of corresponding pyridine carboxaldehyde derivatives with thiosemicarbazide (B42300) tandfonline.com. This implies that the carbothioamide group in this compound can serve as a precursor or a point of modification for creating more complex molecules. The methoxy group attached to the pyridine ring also presents opportunities for synthetic transformations. For instance, methoxypyridines can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups nih.govresearchgate.net. This versatility is crucial in the synthesis of complex natural products and novel pharmaceutical agents, where methoxypyridine intermediates have been used as masked pyridones or to modulate the basicity of the pyridine nitrogen nih.govnih.gov.

The compound can be used to synthesize a variety of heterocyclic systems. The thioamide group is a well-known precursor for the formation of thiazoles, thiadiazoles, and other sulfur-containing heterocycles. Furthermore, the pyridine nitrogen and the thioamide sulfur can act as bidentate ligands, chelating with metal ions to form stable complexes, which can then be used in catalysis or as functional materials.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

| Carbothioamide Group | Cyclization Reactions | Thiazoles, Thiadiazoles, Thiazines |

| Carbothioamide Group | S-Alkylation | Thioimidates |

| Carbothioamide Group | Metal Coordination | Metal-Thioamide Complexes |

| Methoxy Group | Nucleophilic Substitution | Hydroxypyridines, Aminopyridines |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxides |

| Pyridine Ring | C-H Functionalization | Substituted Pyridine Derivatives |

Potential Contributions to Materials Science and Supramolecular Chemistry

The structural characteristics of this compound suggest its potential utility in the fields of materials science and supramolecular chemistry. Pyridine-based scaffolds are integral to the development of functional materials, including polymers and coordination complexes researchgate.netmdpi.com.

The ability of the pyridine-2-carbothioamide (B155194) moiety to act as a chelating ligand for various metal ions is a key feature. The nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group can coordinate to a metal center, forming stable five-membered rings. This coordination behavior is fundamental to creating metallo-supramolecular assemblies, which can exhibit interesting photophysical, electronic, or magnetic properties. For example, rhenium(I) complexes with N-methylpyridine-2-carbothioamide have been synthesized and characterized, demonstrating the ligating capability of this scaffold researchgate.net. These types of complexes could find applications as catalysts, in chemical sensors, or as components of luminescent materials researchgate.net.

In supramolecular chemistry, the hydrogen bonding capabilities of the carbothioamide group (-CSNH₂) are significant. The N-H protons can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. These interactions, along with potential π-π stacking from the pyridine rings, can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Such organized architectures are of interest for creating materials with tailored properties, such as porous solids for gas storage or molecular crystals with nonlinear optical activity. The study of pyridine-2,6-dicarboxamides has already highlighted the importance of these scaffolds in forming supramolecular structures through hydrogen bonding mdpi.com.

Advanced Research Questions and Unexplored Areas in Pyridine-2-carbothioamide Chemistry

While the foundational chemistry of pyridine carbothioamides is established, numerous avenues for advanced research remain, particularly for substituted derivatives like this compound.

A primary area for future investigation is the comprehensive exploration of its coordination chemistry. Systematic studies involving a wide range of transition metals and lanthanides could uncover novel complexes with unique catalytic, magnetic, or luminescent properties. Understanding the influence of the 6-methoxy substituent on the electronic properties and stability of these metal complexes would be a key research question.

The biological potential of this compound warrants deeper investigation. Research has shown that pyridine-2-carboxamide derivatives can act as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy nih.gov. Similarly, other pyridine carbothioamide analogs have been assessed for anti-inflammatory properties tandfonline.comtandfonline.com. An important research direction would be to screen this compound and its derivatives for a broader range of biological activities, including as kinase inhibitors or anti-inflammatory agents, and to elucidate the structure-activity relationships.

Furthermore, the polymerization of functionalized pyridine carbothioamides is a largely unexplored field. Developing synthetic routes to incorporate the this compound unit into polymer backbones or as pendant groups could lead to new functional materials. These polymers could exhibit metal-sensing capabilities, redox activity, or serve as platforms for drug delivery.

Methodological Advancements in Characterization and Computational Studies

Advancements in analytical techniques and computational chemistry are crucial for a deeper understanding of the structure, properties, and reactivity of this compound.

Characterization Techniques: The definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure in solution mdpi.com. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity and resolve complex spectra.

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the three-dimensional molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding researchgate.netmdpi.com.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight mdpi.com.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify characteristic vibrational modes of the functional groups, particularly the C=S and N-H bonds of the carbothioamide moiety researchgate.netmdpi.com.

Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for studying metal complex formation researchgate.net.

Table 2: Key Characterization Methods for this compound

| Technique | Information Obtained | Reference |

| ¹H and ¹³C NMR | Molecular structure, connectivity in solution | mdpi.com |

| X-ray Diffraction | 3D structure, bond parameters, intermolecular interactions | researchgate.netmdpi.com |

| Mass Spectrometry | Molecular weight, elemental composition | mdpi.com |

| FT-IR Spectroscopy | Presence of functional groups (C=S, N-H) | researchgate.netmdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, study of metal complexation | researchgate.net |

Computational Studies: Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. DFT can be used to:

Predict and optimize the ground-state molecular geometry.

Calculate vibrational frequencies to aid in the assignment of IR and Raman spectra.

Simulate NMR chemical shifts.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to reactivity and electronic transitions.

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) and to understand the nature of excited states, which is particularly important for potential applications in photochemistry and materials science researchgate.netmdpi.com. These computational methods allow for the investigation of reaction mechanisms and the rational design of new derivatives with desired properties.

Q & A

Q. Basic

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.3–8.5 ppm (pyridine H), δ 3.9 ppm (OCH₃), and δ 9.1–9.3 ppm (NH₂, broad). ¹³C NMR confirms the thioamide carbonyl at ~195 ppm.

- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch).

- X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the thioamide group and hydrogen-bonding networks .

How can researchers resolve contradictions between experimental and computational reactivity data for this compound?

Q. Advanced

- Multi-Method Validation : Compare DFT results (e.g., B3LYP vs. M06-2X) to assess functional-dependent discrepancies .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to validate computed transition states.

- Statistical Analysis : Use Bayesian error estimation to quantify uncertainties in computational predictions.

What are the challenges in purifying this compound, and how are they addressed?

Q. Basic

- Solubility Issues : Low solubility in non-polar solvents necessitates mixed-solvent systems (e.g., dichloromethane/methanol).

- Byproduct Removal : Silica gel chromatography effectively separates unreacted thiourea. For crystalline products, recrystallization from hot ethanol removes polymeric impurities .

How does the methoxy group’s position influence electronic properties compared to other pyridine derivatives?

Advanced

The 6-methoxy group induces:

- Resonance Effects : Electron donation via resonance increases electron density at the 2-position, stabilizing electrophilic attack.

- Steric Effects : The methoxy group’s ortho position creates steric hindrance, reducing reactivity at adjacent sites. Comparative DFT studies with 4-methoxy analogs show distinct frontier orbital distributions (e.g., higher HOMO energy in 6-methoxy derivatives) .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential thiocyanate vapor release.

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow guidelines for thioamide-containing waste .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.